molecular formula C16H25ClN2O4 B12060651 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride

Cat. No.: B12060651
M. Wt: 344.8 g/mol
InChI Key: XGDFITZJGKUSDK-UHFFFAOYSA-N
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Description

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid hydrochloride: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride or simply AHPA , is a compound with the following properties:

Preparation Methods

Synthetic Routes:: AHPA can be synthesized through various routes, but one common method involves the following steps:

    Hydroxylation of Phenylbutyric Acid Derivative: Starting with a phenylbutyric acid derivative, hydroxylate the appropriate carbon to form the hydroxy group.

    Amination: Introduce the amino group at the desired position using suitable reagents.

    Methylation: Methylate the compound to obtain 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid.

Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions, but specific details are proprietary.

Chemical Reactions Analysis

AHPA can undergo several reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions yield different products.

    Substitution: AHPA can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

Scientific Research Applications

AHPA finds applications in:

    Chemistry: As a building block for peptide synthesis.

    Biology: Used in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May have applications in drug development.

Mechanism of Action

AHPA’s mechanism of action involves:

Properties

IUPAC Name

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDFITZJGKUSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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